molecular formula C17H21ClN2O2S B12830826 7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one

7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one

Cat. No.: B12830826
M. Wt: 352.9 g/mol
InChI Key: XKCNKXBWZVRQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Thioether Formation: The thioether linkage is introduced by reacting the chlorinated quinazolinone with a thiol derivative, such as 3,3-dimethyl-2-oxobutylthiol, under basic conditions.

    Isopropyl Group Addition: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chloro and thioether groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-quinazolinone: Lacks the thioether and isopropyl groups, potentially resulting in different biological activities.

    2-Methyl-4-quinazolinone: Similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.

    3-Isopropyl-4-quinazolinone: Shares the isopropyl group but lacks the chloro and thioether groups.

Uniqueness

7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one is unique due to its combination of substituents, which may confer distinct chemical and biological properties. The presence of the chloro group, thioether linkage, and isopropyl group together in one molecule is not commonly found in other quinazolinone derivatives, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

IUPAC Name

7-chloro-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C17H21ClN2O2S/c1-10(2)20-15(22)12-7-6-11(18)8-13(12)19-16(20)23-9-14(21)17(3,4)5/h6-8,10H,9H2,1-5H3

InChI Key

XKCNKXBWZVRQNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.